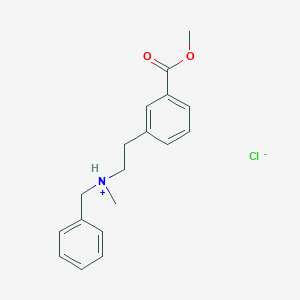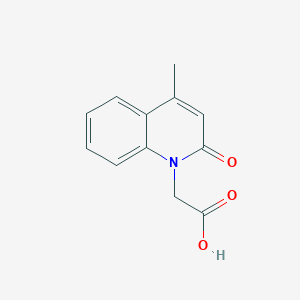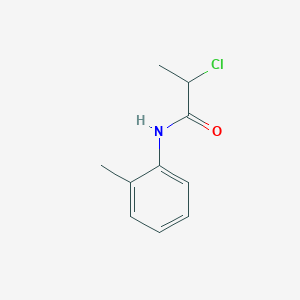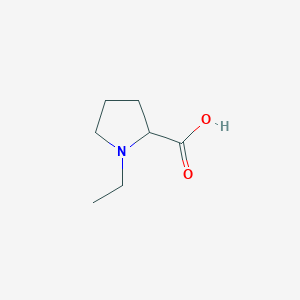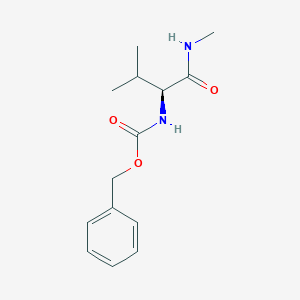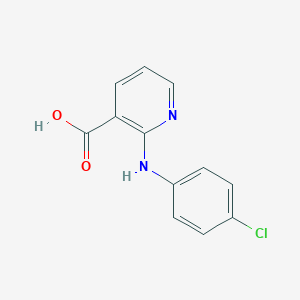
1-(p-Tolyl)hexan-1-one
Vue d'ensemble
Description
“1-(p-Tolyl)hexan-1-one” is a chemical compound with the CAS Number: 1669-33-6 and a linear formula of C13H18O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H18O . This indicates that the compound consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Bicyclic Compounds : 1-(p-Tolyl)hexan-1-one derivatives have been used in the synthesis of 3-oxa- and 3-azabicyclo[3.1.0]hexanes, utilizing the 1,5-CH insertion reaction of cyclopropylmagnesium carbenoids. This approach offers an efficient method for preparing these bicyclic compounds from α,β-unsaturated esters (Satoh, Ikeda, Miyagawa, & Noguchi, 2010).
Polymer Synthesis : Diarylsiloxane polymers, containing phenyl and p-tolyl substituents, have been synthesized using derivatives of this compound. These polymers exhibit high melting points and crystallinity, and they undergo crystal-liquid-crystal transitions, indicating potential applications in high-temperature environments (Lee & Meier, 1993).
Preparation of 3-Azabicyclo[3.1.0]hexanes : Using this compound derivatives, researchers have developed a method for synthesizing 3-azabicyclo[3.1.0]hexanes. This involves the insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom, yielding products with up to 94% efficiency (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).
Asymmetric Synthesis of Bicyclic Compounds : this compound derivatives have been utilized in the asymmetric synthesis of 3-oxabicyclo[3.1.0]hexanes and bicyclo[3.1.0]hexanes. The process involves a 1,5-CH insertion reaction of cyclopropylmagnesium carbenoids, which allows for the synthesis of enantiopure compounds (Satoh, Tsuru, Ikeda, Miyagawa, Momochi, & Kimura, 2012).
Biofuel Research : this compound related compounds like 1-hexanol have been investigated as sustainable biofuels for diesel engines. These studies focus on the combustion and emission characteristics, exploring the viability of such compounds in reducing environmental impact while maintaining engine efficiency (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-methylphenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXDZGVASXMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
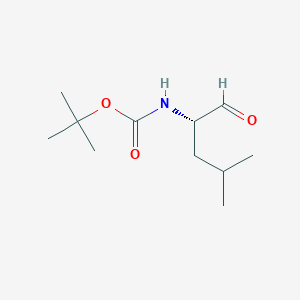

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
